molecular formula C15H13N5O4 B2890211 2-methoxy-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide CAS No. 1903047-59-5

2-methoxy-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide

Cat. No. B2890211
CAS RN: 1903047-59-5
M. Wt: 327.3
InChI Key: JDKLHGYMOWUWIQ-UHFFFAOYSA-N
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Description

2-methoxy-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide is a useful research compound. Its molecular formula is C15H13N5O4 and its molecular weight is 327.3. The purity is usually 95%.
BenchChem offers high-quality 2-methoxy-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methoxy-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The compound 2-methoxy-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide is part of a broader class of nicotinamide derivatives, which have been extensively studied for their chemical properties and potential applications in various scientific fields. For instance, nicotinamide derivatives, including compounds with methoxy groups and complex heterocyclic structures, have been utilized in the synthesis of various bioactive molecules and in studies exploring their interaction with biological systems. The research by Abdel-Aziz (2007) demonstrates the Lewis acid-promoted nucleophilic displacement reactions with organo cuprates, leading to the synthesis of nicotinamide and nicotinic acid derivatives from methoxy-cyanopyridines, highlighting the versatility of such compounds in chemical synthesis Abdel-Aziz, 2007.

Biological Activities and Applications

Nicotinamide and its derivatives have been a focal point in research due to their significant biological activities. For example, the enzymatic activity of nicotinamide N-methyltransferase (NNMT) in human liver, which catalyzes the N-methylation of nicotinamide and related compounds, has implications for understanding individual variability in drug metabolism and potential toxicity Rini et al., 1990. Furthermore, the complex formation of nicotinamide with metals, as demonstrated by Hökelek et al. (2010), provides insights into its potential applications in coordination chemistry and material science, which could lead to new catalysts or materials with unique properties Hökelek et al., 2010.

Molecular Structure and Interactions

The structural characterization of nicotinamide derivatives, including those with methoxy groups, contributes to our understanding of their potential interactions and functions at the molecular level. Studies like those conducted by Lou and Hu (2011) on cocrystals of nicotinamide with aromatic acids reveal the importance of hydrogen-bonded interactions in determining the molecular arrangement and stability of such complexes, which is crucial for designing compounds with desired properties Lou & Hu, 2011.

properties

IUPAC Name

2-methoxy-N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O4/c1-23-15-10(3-2-5-17-15)14(22)18-8-12-19-13(20-24-12)9-4-6-16-11(21)7-9/h2-7H,8H2,1H3,(H,16,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKLHGYMOWUWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NCC2=NC(=NO2)C3=CC(=O)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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